1-(2-(1-Carboxyethyl)phenyl)-1H-pyrrole-2-carboxylic acid
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Overview
Description
1-(2-(1-Carboxyethyl)phenyl)-1H-pyrrole-2-carboxylic acid is an organic compound with a complex structure that includes a pyrrole ring substituted with a carboxylic acid group and a phenyl ring bearing a carboxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1-Carboxyethyl)phenyl)-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, which can be achieved through the Paal-Knorr synthesis. The phenyl ring with the carboxyethyl group can be introduced via Friedel-Crafts acylation, followed by carboxylation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(1-Carboxyethyl)phenyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert carboxylic acids to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products: The major products depend on the specific reaction conditions but can include various substituted pyrroles, phenyl derivatives, and carboxylated compounds.
Scientific Research Applications
1-(2-(1-Carboxyethyl)phenyl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules with therapeutic potential.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(2-(1-Carboxyethyl)phenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with biological macromolecules, influencing their function. The pyrrole ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 1-(2-(1-Carboxyethyl)phenyl)-1H-pyrrole-3-carboxylic acid
- 1-(2-(1-Carboxyethyl)phenyl)-1H-indole-2-carboxylic acid
- 1-(2-(1-Carboxyethyl)phenyl)-1H-pyrrole-2-carboxamide
Uniqueness: 1-(2-(1-Carboxyethyl)phenyl)-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in synthesis and research.
Properties
CAS No. |
918667-51-3 |
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Molecular Formula |
C14H13NO4 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
1-[2-(1-carboxyethyl)phenyl]pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C14H13NO4/c1-9(13(16)17)10-5-2-3-6-11(10)15-8-4-7-12(15)14(18)19/h2-9H,1H3,(H,16,17)(H,18,19) |
InChI Key |
OKRATBRBIHPNJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1N2C=CC=C2C(=O)O)C(=O)O |
Origin of Product |
United States |
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